molecular formula C20H22ClNO2 B6016168 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE

Cat. No.: B6016168
M. Wt: 343.8 g/mol
InChI Key: KPQDVRVIISRAGC-UHFFFAOYSA-N
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Description

2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dihydroquinoline moiety, and a methylpropanone structure

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-14-10-11-16(21)18(13-14)24-20(2,3)19(23)22-12-6-8-15-7-4-5-9-17(15)22/h4-5,7,9-11,13H,6,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDVRVIISRAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Coupling with Dihydroquinoline: The chlorinated phenol is then reacted with 3,4-dihydroquinoline in the presence of a base such as potassium carbonate to form the phenoxyquinoline intermediate.

    Addition of Methylpropanone: The final step involves the addition of 2-methyl-1-propanone to the phenoxyquinoline intermediate. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Fully saturated quinoline rings.

    Substitution: Phenoxy derivatives with different functional groups.

Scientific Research Applications

2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-PROPANONE
  • **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE

Uniqueness

Compared to similar compounds, 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern and the presence of a methylpropanone group

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